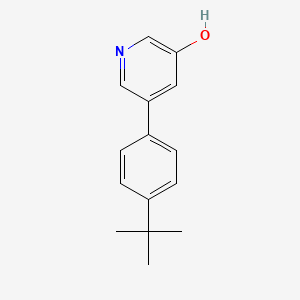

3-Hydroxy-5-(4-T-butylphenyl)pyridine

CAS No.: 1261931-94-5

Cat. No.: VC8226026

Molecular Formula: C15H17NO

Molecular Weight: 227.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1261931-94-5 |

|---|---|

| Molecular Formula | C15H17NO |

| Molecular Weight | 227.30 g/mol |

| IUPAC Name | 5-(4-tert-butylphenyl)pyridin-3-ol |

| Standard InChI | InChI=1S/C15H17NO/c1-15(2,3)13-6-4-11(5-7-13)12-8-14(17)10-16-9-12/h4-10,17H,1-3H3 |

| Standard InChI Key | TUWHXOILCSNNQB-UHFFFAOYSA-N |

| SMILES | CC(C)(C)C1=CC=C(C=C1)C2=CC(=CN=C2)O |

| Canonical SMILES | CC(C)(C)C1=CC=C(C=C1)C2=CC(=CN=C2)O |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a pyridine core substituted with a hydroxyl group (-OH) at position 3 and a bulky 4-tert-butylphenyl group at position 5. The tert-butyl group introduces significant steric hindrance, influencing the molecule’s reactivity and intermolecular interactions. Key structural parameters include:

The hydroxyl group facilitates hydrogen bonding, while the tert-butylphenyl moiety enhances hydrophobicity, making the compound suitable for lipid-rich environments .

Synthesis and Preparation

Synthetic Routes

The synthesis typically involves multi-step organic reactions, leveraging cross-coupling strategies and nucleophilic substitutions :

-

Suzuki-Miyaura Coupling:

-

Condensation Reactions:

Example Procedure:

A mixture of 4-tert-butylphenylboronic acid (1.2 eq) and 3-bromo-5-hydroxypyridine (1.0 eq) in toluene is heated to 80°C under . After adding (5 mol%), the reaction is stirred for 12 hours. The product is purified via column chromatography (yield: 65–75%) .

Applications in Research

Medicinal Chemistry

-

Antimicrobial Activity: Salts derived from 3-hydroxypyridine exhibit efficacy against Bacillus cereus and Candida albicans, with minimum inhibitory concentrations (MIC) ranging from 4–16 µg/mL .

-

Antioxidant Properties: Analogues with tert-butyl groups demonstrate radical-scavenging activity, reducing oxidative stress in biological systems .

Material Science

-

Polymer Stabilizers: The tert-butyl group enhances thermal stability, making the compound effective in preventing polymer degradation at high temperatures .

-

Coordination Chemistry: Serves as a ligand in transition metal complexes (e.g., Ni, Rh), enabling catalytic applications in cross-coupling reactions .

Research Findings

Biological Studies

-

In Vivo Antioxidant Effects: Covalent attachment of 3-hydroxy-5-(4-T-butylphenyl)pyridine derivatives to bovine pericardium reduced oxidative damage by 40–60% in rat models, preserving collagen integrity .

-

Enzyme Inhibition: Structural analogs inhibit JNK (c-Jun N-terminal kinase) with values of 2–27 µM, relevant for treating inflammatory diseases .

Physicochemical Data

| Property | Value | Method |

|---|---|---|

| Melting Point | 183–190°C | DSC |

| LogP | 3.8 | HPLC |

| pKa | 8.2 (hydroxyl group) | Potentiometry |

Comparison with Analogues

Structural Analogues

The hydroxyl group in 3-Hydroxy-5-(4-T-butylphenyl)pyridine improves hydrogen-bonding capacity, critical for biological interactions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume